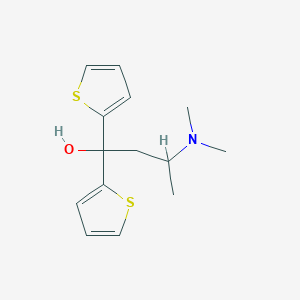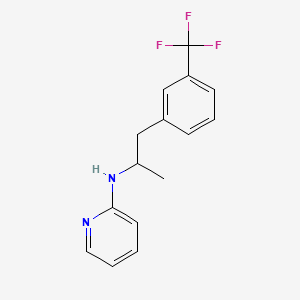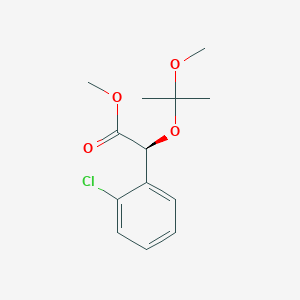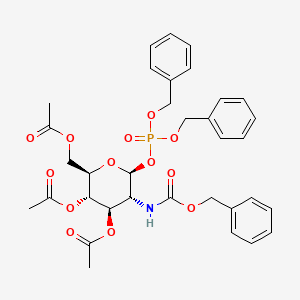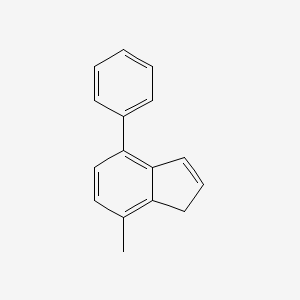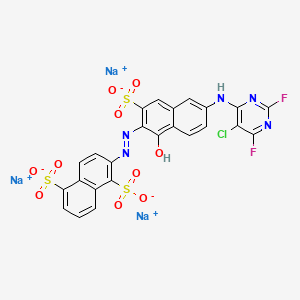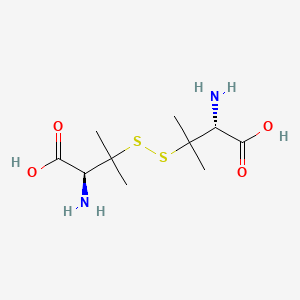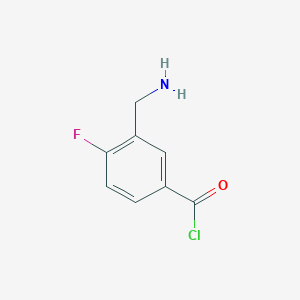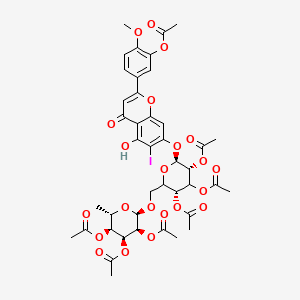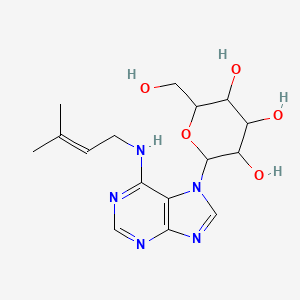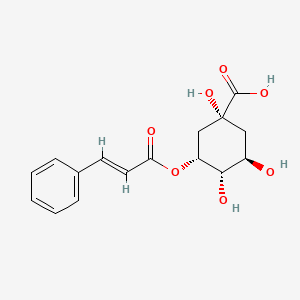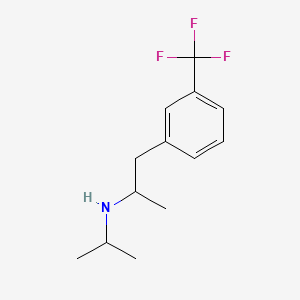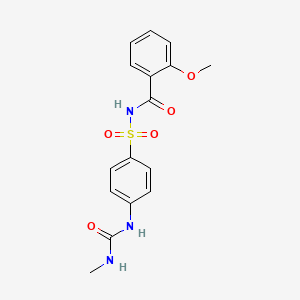
Metcamifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metcamifen is a sulphonamide safener used primarily in agriculture to protect crops from herbicide damage. It is particularly effective in safeguarding rice and maize from the adverse effects of clodinafop-propargyl, a herbicide commonly used in wheat . This compound enhances the detoxification of herbicides in plants, thereby preventing damage and ensuring healthy crop growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of metcamifen involves several steps, starting with the preparation of the core sulphonamide structure. The process typically includes the following steps:
Formation of the Sulphonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulphonamide core.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Metcamifen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups to the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the safening properties of the parent compound. These metabolites are often more water-soluble, facilitating their transport and detoxification within the plant .
Applications De Recherche Scientifique
Metcamifen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the detoxification mechanisms in plants.
Biology: Helps in understanding the gene expression changes associated with herbicide detoxification.
Industry: Widely used in agriculture to protect crops from herbicide damage, thereby increasing yield and reducing crop loss
Mécanisme D'action
Metcamifen exerts its effects by enhancing the detoxification pathways in plants. It induces the expression of genes involved in the detoxification process, including those encoding for cytochrome P450 monooxygenases and glutathione S-transferases. These enzymes help in breaking down the herbicide molecules into less toxic forms, which are then excreted or sequestered within the plant cells .
Comparaison Avec Des Composés Similaires
Metcamifen is often compared with other sulphonamide safeners such as cyprosulfamide. While both compounds are effective in protecting crops from herbicide damage, this compound has shown superior efficacy in certain crops like rice. This is attributed to its ability to induce a broader range of detoxification genes and its higher bioavailability in plant tissues .
List of Similar Compounds
Cyprosulfamide: Another sulphonamide safener used in maize.
Benoxacor: A safener used in maize to protect against herbicide damage.
Isoxadifen-ethyl: A safener used in various cereal crops
Propriétés
Numéro CAS |
129531-12-0 |
|---|---|
Formule moléculaire |
C16H17N3O5S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21) |
Clé InChI |
JCHMGYRXQDASJE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


